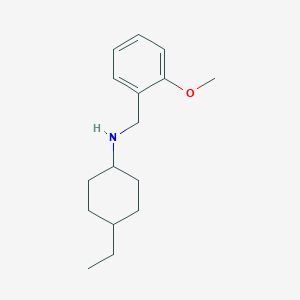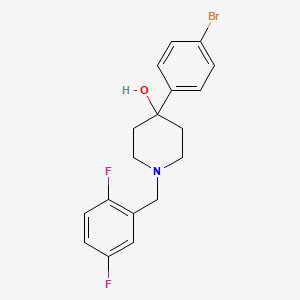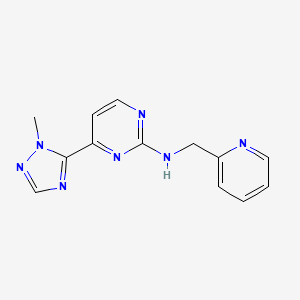![molecular formula C14H21NO B3850481 [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B3850481.png)
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol
Descripción general
Descripción
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol, also known as PPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPMP belongs to the class of sphingolipid analogs and has been found to modulate the levels of glycosphingolipids in cells.
Mecanismo De Acción
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol modulates the levels of glycosphingolipids in cells by inhibiting the enzyme glucosylceramide synthase (GCS), which is responsible for the synthesis of glycosphingolipids. By inhibiting GCS, [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol decreases the levels of glycosphingolipids in cells, which can lead to various biological effects, including apoptosis, reduced inflammation, and inhibition of viral replication.
Biochemical and Physiological Effects:
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has been shown to have various biochemical and physiological effects, including induction of apoptosis, inhibition of inflammation, and inhibition of viral replication. [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol-induced apoptosis involves the activation of caspases and the release of cytochrome c from mitochondria. [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Inhibition of viral replication by [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol involves the disruption of viral glycosphingolipid binding and entry into cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has several advantages for lab experiments, including its high purity, stability, and specificity for GCS inhibition. However, [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has several potential future directions for scientific research, including the development of [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol analogs with improved pharmacokinetic properties, the investigation of [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol in combination with other anticancer agents, and the exploration of [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, the development of [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol as a therapeutic agent for clinical use will require further preclinical studies to evaluate its safety and efficacy.
Aplicaciones Científicas De Investigación
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has been found to have various potential therapeutic applications, including cancer therapy, neurodegenerative diseases, and infectious diseases. In cancer therapy, [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has been shown to induce apoptosis in cancer cells by inhibiting the synthesis of glycosphingolipids, which are important for cancer cell survival. In neurodegenerative diseases, [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In infectious diseases, [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has been shown to inhibit the replication of various viruses, including HIV and influenza virus.
Propiedades
IUPAC Name |
[1-(2-phenylpropyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(13-6-3-2-4-7-13)10-15-9-5-8-14(15)11-16/h2-4,6-7,12,14,16H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBJZUJMOJRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415583 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{methyl[3-(trifluoromethyl)benzyl]amino}-1-phenylethanol](/img/structure/B3850416.png)
![1-(3-chlorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850431.png)
![2-(2-{4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3850437.png)
![1'-[(2-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine](/img/structure/B3850443.png)
![N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-2-pyrazinamine](/img/structure/B3850444.png)
![3-{[butyl(methyl)amino]methyl}-4-nitrophenol](/img/structure/B3850452.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B3850458.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3850462.png)
![methyl (1R*,3S*,3aR*,6aS*)-5-ethyl-1-isobutyl-3-(2-methyl-1,3-thiazol-5-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3850469.png)
![[1-(3-chlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850487.png)

![N,N,N'-trimethyl-N'-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine](/img/structure/B3850517.png)
